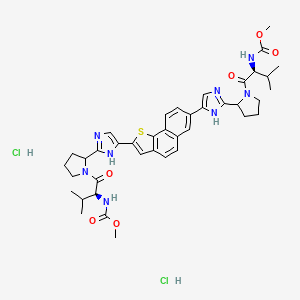
HCV-IN-7 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HCV-IN-7 (hydrochloride) is an orally active and potent pan-genotypic inhibitor of the nonstructural protein 5A (NS5A) of the hepatitis C virus (HCV). It exhibits a superior pan-genotypic profile and favorable pharmacokinetic characteristics, making it a promising candidate for antiviral therapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of HCV-IN-7 (hydrochloride) involves multiple steps, including the formation of a tricyclic central core. The synthetic route typically includes the following steps:
- Formation of the tricyclic core through cyclization reactions.
- Introduction of functional groups to enhance antiviral activity.
- Purification and conversion to the hydrochloride salt form.
Industrial Production Methods
Industrial production of HCV-IN-7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .
化学反应分析
Types of Reactions
HCV-IN-7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents like potassium permanganate.
- Reducing agents like sodium borohydride.
- Substitution reagents like alkyl halides.
Major Products
The major products formed from these reactions include derivatives of HCV-IN-7 (hydrochloride) with modified antiviral properties .
科学研究应用
HCV-IN-7 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of NS5A inhibitors.
Biology: Investigated for its effects on HCV replication and interaction with host cells.
Medicine: Explored as a potential therapeutic agent for treating HCV infections.
Industry: Utilized in the development of antiviral drugs and diagnostic assays .
作用机制
HCV-IN-7 (hydrochloride) exerts its effects by inhibiting the NS5A protein of HCV. This inhibition prevents the replication and assembly of the virus, thereby reducing viral load. The compound targets the N-terminus of the D1 domain of NS5A, disrupting its interaction with host cell proteins and membranes required for virion replication complex assembly .
相似化合物的比较
Similar Compounds
Daclatasvir: Another NS5A inhibitor with a similar mechanism of action.
Ledipasvir: An NS5A inhibitor used in combination with sofosbuvir for HCV treatment.
Velpatasvir: A pan-genotypic NS5A inhibitor with a broad spectrum of activity.
Uniqueness
HCV-IN-7 (hydrochloride) stands out due to its superior pan-genotypic profile and favorable pharmacokinetic characteristics. It shows potent antiviral activity across multiple HCV genotypes and has a good liver uptake, making it a promising candidate for further development .
属性
分子式 |
C40H50Cl2N8O6S |
|---|---|
分子量 |
841.8 g/mol |
IUPAC 名称 |
methyl N-[(2S)-1-[2-[5-[2-[2-[1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]benzo[g][1]benzothiol-7-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride |
InChI |
InChI=1S/C40H48N8O6S.2ClH/c1-21(2)32(45-39(51)53-5)37(49)47-15-7-9-29(47)35-41-19-27(43-35)24-13-14-26-23(17-24)11-12-25-18-31(55-34(25)26)28-20-42-36(44-28)30-10-8-16-48(30)38(50)33(22(3)4)46-40(52)54-6;;/h11-14,17-22,29-30,32-33H,7-10,15-16H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52);2*1H/t29?,30?,32-,33-;;/m0../s1 |
InChI 键 |
HVGIKJUXPYMGSR-BQMYBVSNSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)C5=C(C=C4)C=C(S5)C6=CN=C(N6)C7CCCN7C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl |
规范 SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)C5=C(C=C4)C=C(S5)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















